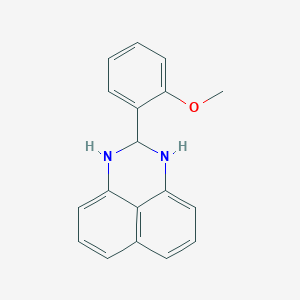
2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a methoxyphenyl group and a tetrafluoroethyl group, which may impart unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine typically involves the following steps:
Formation of the Benzodiazepine Core: The core benzodiazepine structure is synthesized through a condensation reaction between an o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Addition of the Tetrafluoroethyl Group: The tetrafluoroethyl group is incorporated through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the benzodiazepine core, potentially converting it to a dihydrobenzodiazepine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Halogenated, alkylated, or nitrated benzodiazepine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine likely involves binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The presence of the methoxyphenyl and tetrafluoroethyl groups may influence the binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Alprazolam: Known for its use in the treatment of anxiety and panic disorders.
Uniqueness
2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine is unique due to the presence of the tetrafluoroethyl group, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This could result in differences in potency, duration of action, and side effect profile.
Properties
Molecular Formula |
C18H14F4N2O |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C18H14F4N2O/c1-25-12-8-6-11(7-9-12)15-10-16(18(21,22)17(19)20)24-14-5-3-2-4-13(14)23-15/h2-9,17H,10H2,1H3 |
InChI Key |
LMRGYWXXCXLVCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11663800.png)
![4-Fluoro-N'-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide](/img/structure/B11663804.png)
![Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11663806.png)
![Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11663811.png)

![3-(2,4-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663818.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663821.png)


![N-[(2Z)-4-(3-nitrophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11663841.png)
![N-[N'-(4,7-dimethylquinazolin-2-yl)-N-(phenylcarbonyl)carbamimidoyl]benzamide](/img/structure/B11663854.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11663855.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B11663861.png)
![5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11663868.png)
